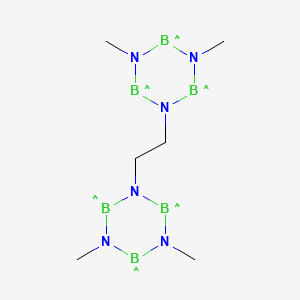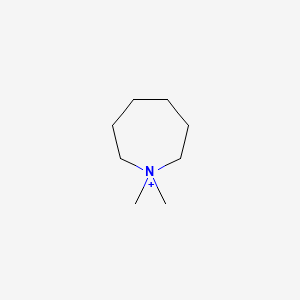![molecular formula C8H6F3N3O B14646950 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 55989-29-2](/img/structure/B14646950.png)
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by further reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce a wide range of functional groups.
Applications De Recherche Scientifique
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby modulating their activity . This interaction can inhibit or activate various biological pathways, depending on the target.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyridin-4-ol: Similar in structure but lacks the imidazole ring.
4-Trifluoromethyl-pyridin-3-ol: Another similar compound with a different position of the trifluoromethyl group.
Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of both imidazole and pyridine rings, along with the trifluoromethyl and hydroxyl groups. This combination of functional groups and ring structures provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
55989-29-2 |
|---|---|
Formule moléculaire |
C8H6F3N3O |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
1-hydroxy-6-methyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-6(12-3-4)13-7(14(5)15)8(9,10)11/h2-3,15H,1H3 |
Clé InChI |
ARHKPKIYLRBLGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N=C(N2O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)



![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)


![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
